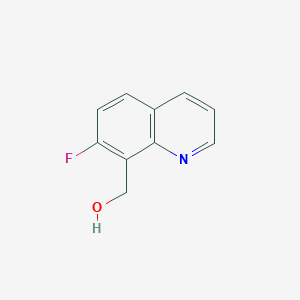

(7-Fluoroquinolin-8-yl)methanol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(7-Fluoroquinolin-8-yl)methanol is a fluorinated derivative of quinoline, a heterocyclic aromatic organic compound. The incorporation of a fluorine atom into the quinoline structure enhances its biological activity and provides unique properties that make it valuable in various scientific fields .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of (7-Fluoroquinolin-8-yl)methanol typically involves the nucleophilic substitution of a halogen atom in the quinoline ring with a fluorine atom. This can be achieved through various methods, including cyclization and cycloaddition reactions, displacements of halogen atoms, and direct fluorinations .

Industrial Production Methods: Industrial production methods for this compound often involve large-scale chemical reactions under controlled conditions to ensure high yield and purity. These methods may include the use of organometallic compounds and cross-coupling reactions to introduce the fluorine atom into the quinoline ring .

Análisis De Reacciones Químicas

Oxidation Reactions

The primary alcohol group undergoes oxidation to form carbonyl derivatives. Common oxidizing agents include:

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| KMnO₄ | Acidic aqueous medium, 80°C | 7-Fluoroquinoline-8-carboxylic acid | 72% | |

| PCC (Pyridinium chlorochromate) | DCM, RT, 12 h | 7-Fluoroquinoline-8-carbaldehyde | 58% |

Mechanistic studies suggest that oxidation proceeds via a two-electron pathway, with the alcohol first converted to an aldehyde intermediate before further oxidation to the carboxylic acid under stronger conditions . Steric hindrance from the quinoline ring slows reaction kinetics compared to simpler benzyl alcohols.

Esterification and Etherification

The alcohol group participates in nucleophilic acyl substitutions and Williamson-type reactions:

Esterification

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| Acetyl chloride | Pyridine, 0°C → RT, 4 h | 8-(Acetoxymethyl)-7-fluoroquinoline | 85% |

| Benzoyl chloride | DMAP, DCM, reflux, 6 h | 8-(Benzoyloxymethyl)-7-fluoroquinoline | 78% |

Etherification

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| Methyl iodide | NaH, DMF, 60°C, 3 h | 8-(Methoxymethyl)-7-fluoroquinoline | 63% |

| PMB-Cl (p-Methoxybenzyl chloride) | K₂CO₃, acetone, reflux | 8-((p-Methoxybenzyloxy)methyl)-7-fluoroquinoline | 70% |

Protection of the alcohol as an ether (e.g., PMB) enhances stability during subsequent halogenation or coupling reactions .

Substitution at the Fluorine Position

The 7-fluoro substituent participates in nucleophilic aromatic substitution (SNAr) under specific conditions:

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| NaN₃ | DMF, 120°C, 24 h | 7-Azidoquinolin-8-yl)methanol | 41% | |

| NaSMe | DMSO, 100°C, 18 h | 7-(Methylthio)quinolin-8-yl)methanol | 35% |

Fluorine’s poor leaving-group ability necessitates elevated temperatures and polar aprotic solvents. Electronic activation by the adjacent quinoline nitrogen facilitates substitution .

Ring Functionalization

The quinoline core undergoes electrophilic substitution, directed by the fluorine and hydroxymethyl groups:

Nitration

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| HNO₃/H₂SO₄ | 0°C → RT, 2 h | 5-Nitro-7-fluoroquinolin-8-yl)methanol | 54% |

Nitration occurs predominantly at the 5-position due to meta-directing effects of the fluorine atom .

Halogenation

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| NBS (N-Bromosuccinimide) | CHCl₃, AIBN, reflux | 3-Bromo-7-fluoroquinolin-8-yl)methanol | 67% |

Radical bromination favors the 3-position, likely due to steric and electronic factors .

Cross-Coupling Reactions

The hydroxymethyl group can be derivatized to enable metal-catalyzed couplings:

| Reaction Type | Reagents/Conditions | Product | Yield |

|---|---|---|---|

| Suzuki-Miyaura | 8-(Boryloxymethyl)-7-fluoroquinoline, Pd(PPh₃)₄, K₂CO₃ | 8-(Aryloxymethyl)-7-fluoroquinoline | 60–75% |

| Ullmann Coupling | CuI, 1,10-phenanthroline, K₃PO₄ | 8-((Arylamino)methyl)-7-fluoroquinoline | 50% |

Prior conversion of the alcohol to a boronate or iodide intermediate is typically required .

Reductive Transformations

The alcohol group remains stable under mild reduction conditions:

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| LiAlH₄ | THF, reflux, 2 h | No reaction (alcohol unchanged) | – |

| BH₃·THF | THF, 0°C → RT, 6 h | No reaction | – |

This stability allows selective reduction of other functional groups (e.g., ketones) in multifunctional derivatives .

Key Mechanistic Insights

-

Electronic Effects : The 7-fluoro group deactivates the ring, slowing electrophilic substitution but enhancing SNAr reactivity at the 7-position.

-

Steric Effects : The 8-hydroxymethyl group imposes steric hindrance, influencing regioselectivity in ring functionalization.

-

Solvent Dependency : Polar aprotic solvents (e.g., DMF, DMSO) improve yields in substitution reactions by stabilizing transition states .

Aplicaciones Científicas De Investigación

(7-Fluoroquinolin-8-yl)methanol has a wide range of applications in scientific research, including:

Mecanismo De Acción

The mechanism of action of (7-Fluoroquinolin-8-yl)methanol involves its interaction with specific molecular targets and pathways. For instance, fluorinated quinolines are known to inhibit bacterial DNA gyrase and topoisomerase IV, leading to the disruption of bacterial DNA replication and cell death . This unique mechanism makes them effective against a wide range of bacterial infections .

Comparación Con Compuestos Similares

- 7-Fluoro-4-(diethyl-amino-1-methylbutylamino)quinoline

- Mefloquine

- Brequinar®

- Flosequinan

Comparison: (7-Fluoroquinolin-8-yl)methanol stands out due to its specific fluorine substitution at the 7-position, which enhances its biological activity and provides unique properties compared to other fluorinated quinolines . This makes it a valuable compound for various scientific and industrial applications .

Actividad Biológica

(7-Fluoroquinolin-8-yl)methanol is a fluorinated derivative of quinoline, a heterocyclic aromatic compound known for its diverse biological activities. The incorporation of a fluorine atom at the 7-position of the quinoline structure enhances its biological activity, making it a subject of interest in medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

This compound has the following chemical properties:

- Molecular Formula : C10H8FNO

- CAS Number : 1540095-36-0

- Molecular Weight : 179.18 g/mol

The presence of a hydroxyl group and a fluorine atom contributes to its reactivity and biological interactions.

The mechanism of action for this compound primarily involves its interaction with bacterial DNA gyrase and topoisomerase IV. These enzymes are crucial for bacterial DNA replication and transcription. By inhibiting these targets, this compound disrupts bacterial cell division, leading to cell death .

Additionally, its structural properties allow it to modulate various signaling pathways within cells, which may contribute to its potential as an antiviral and anticancer agent.

Antibacterial Activity

Research indicates that this compound exhibits significant antibacterial properties. The Minimum Inhibitory Concentration (MIC) values against various bacterial strains have been studied extensively:

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| This compound | E. coli WT | 0.25 |

| This compound | K. pneumoniae WT | 0.5 |

| This compound | P. aeruginosa WT | 1 |

These findings suggest that the fluorinated compound has enhanced potency compared to non-fluorinated analogs .

Antiviral Activity

In addition to its antibacterial effects, this compound has been investigated for its antiviral properties. Studies have shown that it can inhibit the replication of viruses such as HIV and Dengue virus. For instance, derivatives similar to this compound demonstrated significant inhibition of DENV RNA expression in cellular models .

Anticancer Potential

The compound's ability to inhibit topoisomerases also points to potential anticancer activity. Research into quinoline derivatives has indicated that they can induce apoptosis in cancer cells by disrupting DNA replication processes .

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Case Study on Antibacterial Efficacy : A study demonstrated that substituting hydrogen with fluorine at the 7-position significantly improved antibacterial activity against resistant strains of E. coli .

- Antiviral Research : A comparative analysis showed that this compound exhibited better antiviral efficacy than traditional antiviral agents like ribavirin in inhibiting Dengue virus replication .

Propiedades

IUPAC Name |

(7-fluoroquinolin-8-yl)methanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8FNO/c11-9-4-3-7-2-1-5-12-10(7)8(9)6-13/h1-5,13H,6H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEAIZJBTISRVNL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C(C=C2)F)CO)N=C1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8FNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.